2-(3-nitrophenyl)-2-oxoethyl 2-(3,4-dichlorophenyl)-4-quinolinecarboxylate
Overview
Description
2-(3-nitrophenyl)-2-oxoethyl 2-(3,4-dichlorophenyl)-4-quinolinecarboxylate is a useful research compound. Its molecular formula is C24H14Cl2N2O5 and its molecular weight is 481.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 480.0279769 g/mol and the complexity rating of the compound is 732. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Quantum Chemical Calculations and Corrosion Inhibition
Quantum chemical calculations based on the Density Functional Theory (DFT) method were performed on quinoxalines compounds to determine their inhibition efficiencies as corrosion inhibitors. This study highlights the relationship between the molecular structure of quinoxalines and their inhibition efficiency, suggesting potential applications in protecting metals from corrosion (Zarrouk et al., 2014).
Fluorescent Probes in Aqueous Systems
Research into indolizino[3,2-c]quinolines, a new class of fluorophores, demonstrates their potential as fluorescent probes in biomedical applications. The synthesis process involves oxidative Pictet-Spengler cyclization, indicating that quinoline derivatives can be used in fluorescence-based technologies for various biomedical applications (Park et al., 2015).
Photophysical Properties Study
A study on azole-quinoline-based fluorophores inspired by excited-state intramolecular proton transfer (ESIPT) reveals the synthesis of quinoline derivatives with benzimidazole and benzothiazole moieties. These compounds exhibit dual emissions and large Stokes shifts, which are influenced by solvent polarity, suggesting their use in designing novel optical materials (Padalkar & Sekar, 2014).
Properties
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 2-(3,4-dichlorophenyl)quinoline-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14Cl2N2O5/c25-19-9-8-14(11-20(19)26)22-12-18(17-6-1-2-7-21(17)27-22)24(30)33-13-23(29)15-4-3-5-16(10-15)28(31)32/h1-12H,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQIXHBQBNNVFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14Cl2N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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